Ethyl 2-amino-3-cyclobutylpropanoate
Description
Ethyl 2-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring
Properties
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYKRXWOHTRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635116 | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-17-2 | |
| Record name | Ethyl α-aminocyclobutanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-3-cyclobutylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394735172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-cyclobutylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2-amino-3-cyclobutylpropanoic Acid
The most common and well-documented method for synthesizing Ethyl 2-amino-3-cyclobutylpropanoate involves the esterification of its corresponding amino acid, 2-amino-3-cyclobutylpropanoic acid, with ethanol.
- Catalysts: Strong acids such as sulfuric acid or hydrochloric acid are used to catalyze the esterification.
- Conditions: The reaction mixture is heated under reflux, typically at 70–80°C, to drive the esterification to completion.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to monitor the progress.
- Post-Reaction Processing: Neutralization of residual acid with sodium bicarbonate followed by purification through recrystallization (often using ethanol/water mixtures) enhances product purity.
$$
\text{2-amino-3-cyclobutylpropanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4 \text{ or HCl}} \text{this compound} + \text{H}_2\text{O}
$$
Yields: Optimized conditions can achieve yields up to approximately 85% by ensuring high purity of starting materials and precise temperature control.
Amination and Acylation Routes via Cyclobutyl Derivatives
An alternative synthetic approach involves the formation of the amino group through reaction of a cyclobutyl derivative with an amine, followed by acylation steps.
- A suitable cyclobutane derivative is reacted with an amine to form an intermediate amino compound.
- This intermediate is then treated with ethyl chloroformate or similar acylating agents in the presence of a base such as triethylamine to form the ethyl ester.
- The reaction is typically performed under controlled temperature to prevent side reactions.
This method is advantageous for preparing chiral or enantiomerically enriched forms of this compound, useful in medicinal chemistry applications.
Industrial Production Considerations
For large-scale synthesis, continuous flow reactors are often employed to optimize reaction parameters such as temperature, reactant concentration, and residence time, leading to improved yields and reproducibility.
- Use of recyclable catalysts and solvents to reduce waste.
- Implementation of in-line monitoring techniques for real-time control.
- Enhanced safety and scalability compared to batch processes.
Reaction Types and Derivatization
This compound can undergo various chemical transformations that are relevant both to its synthesis and further derivatization:
| Reaction Type | Common Reagents | Outcome/Product |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Primary amines or alcohols |
| Substitution | Alkyl halides, acyl chlorides | Alkylated or acylated derivatives |
These reactions allow modification of the amino or ester groups, expanding the compound's utility in synthetic and pharmaceutical chemistry.
Analytical and Optimization Notes
- Purity and Stereochemistry: High-purity starting materials (≥95%) are critical for high yields and stereochemical integrity.
- Temperature Control: Maintaining reflux temperature between 70–80°C prevents decomposition.
- Monitoring: TLC and HPLC are essential for tracking reaction progress and confirming product formation.
- Purification: Recrystallization from ethanol/water mixtures is standard to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Notes |
|---|---|---|---|
| Esterification of amino acid | 2-amino-3-cyclobutylpropanoic acid, ethanol, H2SO4 or HCl, reflux at 70–80°C | Simple, widely used, scalable | Up to 85% yield |
| Amination + Acylation | Cyclobutyl derivative, amine, ethyl chloroformate, triethylamine | Enables chiral synthesis | Suitable for enantiomeric forms |
| Continuous flow industrial process | Same as above, with flow reactors and recyclable catalysts | Enhanced control and sustainability | Improved reproducibility |
Scientific Research Applications
Chemistry
Ethyl 2-amino-3-cyclobutylpropanoate serves as a valuable building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it useful in synthetic organic chemistry.
Biology
Research indicates that this compound may interact with various biomolecules due to its amino group, which can form hydrogen bonds with active sites on enzymes or receptors. This interaction could modulate biochemical pathways, suggesting potential therapeutic applications.
Case Study:
A study investigating the binding interactions of this compound with specific enzymes demonstrated its ability to influence enzymatic activity significantly. The cyclobutyl ring's steric effects were found to enhance binding affinity, suggesting its role in drug design.
Pharmacology
Ongoing research is exploring the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique structure may provide advantages in drug formulation and development, particularly for targeting specific biological pathways.
Data Table: Potential Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Interaction | Modulates activity through binding | |
| Receptor Binding | Influences signaling pathways | |
| Therapeutic Potential | Candidate for drug development |
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl ring provides steric effects that influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
- Ethyl 2-amino-3-cyclopropylpropanoate
- Ethyl 2-amino-3-cyclopentylpropanoate
- Ethyl 2-amino-3-cyclohexylpropanoate
Comparison: Ethyl 2-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 2-amino-3-cyclobutylpropanoate (CAS Number: 394735-17-2) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features an amino group attached to a cyclobutyl ring, which influences its biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, enhancing the compound's binding affinity. The cyclobutyl ring contributes steric effects that further influence the compound’s specificity and efficacy in modulating biochemical pathways.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown its potential in inhibiting LAT1 (L-type amino acid transporter 1), which plays a crucial role in tumor growth by facilitating the transport of large neutral amino acids into cells .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique biological properties attributed to the cyclobutyl moiety. The following table summarizes key differences:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl ring | Inhibits LAT1; anticancer activity |
| Ethyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl ring | Lower binding affinity |
| Ethyl 2-amino-3-cyclopentylpropanoate | Cyclopentyl ring | Different steric effects |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at concentrations above 10 µM, showcasing its potential as a therapeutic agent .
- Pharmacokinetics : Research involving animal models demonstrated favorable pharmacokinetic properties, including moderate oral bioavailability and a half-life suitable for therapeutic applications .
- Safety Profile : Toxicity assessments have shown that this compound exhibits low toxicity levels in preliminary studies, making it a candidate for further development in drug formulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-cyclobutylpropanoate in laboratory settings, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via esterification of 2-amino-3-cyclobutylpropanoic acid with ethanol, catalyzed by sulfuric or hydrochloric acid under reflux . To enhance yields (up to 85%), consider:
- Precursor Scoring : Use high-purity starting materials (≥95%) to minimize side reactions.
- Reaction Monitoring : Employ TLC or HPLC to track esterification progress.
- Temperature Control : Maintain reflux at 70–80°C to avoid thermal decomposition.
- Post-Reaction Workup : Neutralize residual acid with sodium bicarbonate and purify via recrystallization (ethanol/water mixtures) .
Q. How does the cyclobutyl ring influence the compound’s structural stability compared to cycloalkyl analogs?
- Methodological Answer : The cyclobutyl ring introduces steric strain due to its small size, reducing conformational flexibility compared to cyclopentyl or cyclohexyl analogs. This strain enhances reactivity in substitution reactions. Stability assessments via:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (e.g., cyclobutyl: ~180°C vs. cyclopentyl: ~210°C).
- NMR Spectroscopy : Analyze ring puckering effects on proton coupling constants (e.g., H NMR: δ 1.8–2.2 ppm for cyclobutyl CH) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities, such as LAT1 inhibition versus general enzyme modulation?
- Methodological Answer :
- Target-Specific Assays : Use LAT1-overexpressing cancer cell lines (e.g., HeLa) with competitive uptake assays (e.g., H-leucine displacement at 10 µM concentration) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude non-specific interactions.
- Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking (PDB: 6JMQ for LAT1) to identify key residues (e.g., Phe252, Ser246) critical for cyclobutyl interaction .
Q. How can researchers design experiments to validate the compound’s anticancer potential while addressing discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- In Vitro : Test dose-dependent cytotoxicity (0.1–100 µM) across cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- In Vivo : Use xenograft models (e.g., BALB/c nude mice) with oral administration (10–50 mg/kg). Monitor pharmacokinetics (C: ~2.5 µg/mL at 50 mg/kg) and toxicity (ALT/AST levels) .
- Data Reconciliation : Adjust for bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling .
Q. What analytical techniques are critical for characterizing stereochemical purity in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for R-form vs. 14.1 min for S-form).
- Optical Rotation : Measure (e.g., +15° for pure R-enantiomer in ethanol).
- X-ray Diffraction : Confirm absolute configuration via single-crystal analysis (CCDC deposition recommended) .
Data Contradiction & Mechanistic Analysis
Q. How can conflicting reports about the compound’s receptor-binding affinity be systematically addressed?
- Methodological Answer :
- Standardize Assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) under consistent buffer conditions (pH 7.4, 25°C).
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Cross-Validate : Compare SPR results with fluorescence polarization (FP) or ITC (K range: 0.5–5 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
